molecular formula C17H18ClN3O B14689737 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride CAS No. 35819-56-8

3-(alpha-Benzylphenethyl)sydnone imine hydrochloride

Cat. No.: B14689737
CAS No.: 35819-56-8
M. Wt: 315.8 g/mol
InChI Key: WAIDMTXGLYZKDR-UHFFFAOYSA-M
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Description

3-(alpha-Benzylphenethyl)sydnone imine hydrochloride is a compound belonging to the class of sydnone imines, which are mesoionic heterocycles possessing a 1,2,3-oxadiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride typically involves the reaction of a primary amine with an aldehyde or ketone, followed by the formation of the sydnone imine structure. The reaction conditions often include the use of an acid catalyst to speed up the condensation reaction, which liberates water as a byproduct .

Industrial Production Methods

Industrial production methods for sydnone imines, including this compound, may involve mechanochemical approaches such as ball-milling. This method is efficient, time-saving, and reduces the use of organic solvents, making it a more sustainable option .

Chemical Reactions Analysis

Types of Reactions

3-(alpha-Benzylphenethyl)sydnone imine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted sydnone imines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride involves its ability to act as a nitric oxide donor. The compound releases nitric oxide, which can interact with various molecular targets and pathways, including the activation of guanylate cyclase and the modulation of cyclic GMP levels. These interactions can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(alpha-Benzylphenethyl)sydnone imine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and its unique combination of biological activities. While feprosidnine and mesocarb are primarily known for their stimulant effects, this compound has broader applications, including its use as a plant growth regulator and nitric oxide donor .

Properties

CAS No.

35819-56-8

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

3-(1,3-diphenylpropan-2-yl)oxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C17H18N3O.ClH/c18-17-13-20(19-21-17)16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,13,16H,11-12,18H2;1H/q+1;/p-1

InChI Key

WAIDMTXGLYZKDR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)[N+]3=NOC(=C3)N.[Cl-]

Origin of Product

United States

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